molecular formula C7H17N3O2S B2576080 N,N,4-trimethylpiperazine-1-sulfonamide CAS No. 1029989-25-0; 105871-27-0

N,N,4-trimethylpiperazine-1-sulfonamide

Cat. No.: B2576080
CAS No.: 1029989-25-0; 105871-27-0
M. Wt: 207.29
InChI Key: IKGRULXJLHFPBU-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpiperazine-1-sulfonamide is a sulfonamide derivative featuring a piperazine core substituted with three methyl groups (two at the N-termini and one at the 4-position) and a sulfonamide functional group.

Key structural attributes:

  • Piperazine backbone: Provides a six-membered diamine ring, enabling conformational flexibility.
  • Methyl substituents: Three methyl groups enhance steric bulk and hydrophobicity.

Properties

CAS No.

1029989-25-0; 105871-27-0

Molecular Formula

C7H17N3O2S

Molecular Weight

207.29

IUPAC Name

N,N,4-trimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C7H17N3O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-7H2,1-3H3

InChI Key

IKGRULXJLHFPBU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)N(C)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares N,N,4-trimethylpiperazine-1-sulfonamide with similar piperazine-sulfonamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Differences Source
This compound Piperazine + 3 methyl groups + sulfonamide 207 Minimal steric bulk, aliphatic substituents
Benzhydrylpiperazine-nitrobenzenesulfonamide (7c) Benzhydryl + nitrobenzenesulfonamide ~439* Aromatic rings, nitro group (electron-withdrawing)
N-[(4-Methylphenyl)methyl]piperazine-1-sulfonamide Benzyl (4-methyl) + sulfonamide ~269* Aromatic benzyl group enhances lipophilicity
1-(2-Methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine Nitro + methylsulfonyl + methylphenyl ~355* Strong electron-withdrawing groups (NO₂, SO₂CH₃)
6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Ethylsulfonyl + trifluoromethylimidazopyridazine ~406* Heterocyclic imidazopyridazine moiety

*Calculated based on molecular formulas.

Key Observations :

  • Electron-withdrawing vs. In contrast, the methyl groups in this compound contribute to steric effects without strong electronic modulation.
  • Aromatic vs. aliphatic substituents : Benzyl () or benzhydryl () groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the aliphatic methyl groups in the target compound.

Physicochemical Properties

  • Solubility : The target compound’s methyl groups likely render it moderately hydrophobic, with lower aqueous solubility compared to analogs bearing polar groups (e.g., nitro in or sulfonyl in ).
  • Hydrogen Bonding: The sulfonamide group enables hydrogen-bond donor/acceptor interactions, similar to other sulfonamide derivatives ().

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